Nephtheoxydiol

Description

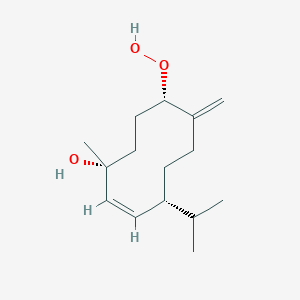

Structure

3D Structure

Properties

CAS No. |

107870-28-0 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

(1R,2Z,4R,8S)-8-hydroperoxy-1-methyl-7-methylidene-4-propan-2-ylcyclodec-2-en-1-ol |

InChI |

InChI=1S/C15H26O3/c1-11(2)13-6-5-12(3)14(18-17)8-10-15(4,16)9-7-13/h7,9,11,13-14,16-17H,3,5-6,8,10H2,1-2,4H3/b9-7-/t13-,14-,15-/m0/s1 |

InChI Key |

IYQPDCHHTWJQQK-LJBASXIBSA-N |

SMILES |

CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO |

Isomeric SMILES |

CC(C)[C@H]/1CCC(=C)[C@H](CC[C@@](/C=C1)(C)O)OO |

Canonical SMILES |

CC(C)C1CCC(=C)C(CCC(C=C1)(C)O)OO |

Synonyms |

nephtheoxydiol |

Origin of Product |

United States |

Occurrence, Isolation, and Dereplication of Nephtheoxydiol

Natural Habitat and Source Organisms of Nephtheoxydiol

This compound is found in marine environments, particularly associated with soft corals.

Research indicates that soft corals belonging to the genus Nephthea are primary sources of this compound. Specifically, Nephthea sp. collected from regions like Okinawa have been identified as producers of this compound. jst.go.jpbioline.org.brepa.govuoa.gr Studies on Nephthea species have led to the isolation of this compound along with other related sesquiterpenoids. jst.go.jp The genus Nephthea is known to be a rich source of various secondary metabolites, including sesquiterpenes, diterpenes, and steroids. bioline.org.brjapsonline.comnih.govresearchgate.netmdpi.comresearchgate.net

Soft corals, including Nephthea species, are integral components of marine ecosystems, particularly in coral reefs. epa.gov The production of secondary metabolites like this compound by these organisms is often linked to ecological roles such as defense mechanisms against predators, competitors, or fouling organisms. While the specific ecological function of this compound is not explicitly detailed in the provided search results, the production of toxic substances by marine organisms for defense is a known phenomenon with potential impacts on ecosystem functioning and interspecies competition. nih.gov

Nephthea Species as Primary Producers of this compound

Methodologies for Extraction and Purification of this compound

The extraction and purification of this compound from soft corals typically involve a series of chromatographic techniques. General methodologies for extracting compounds from Nephthea species involve using organic solvents like methanol (B129727) or acetone (B3395972) from the fresh or frozen coral material. nih.govresearchgate.netnih.govmdpi.com

A common approach involves extracting the soft coral with methanol, followed by evaporation of the solvent and partitioning the crude extract between organic solvents such as ethyl acetate (B1210297) and water. nih.govresearchgate.netnih.gov The organic fraction, which contains lipophilic compounds like terpenoids, is then further fractionated. nih.govresearchgate.netnih.gov

Chromatographic techniques are crucial for isolating this compound from the complex mixture of compounds present in the soft coral extract. Silica (B1680970) gel column chromatography is frequently employed, using solvent systems of increasing polarity (e.g., hexane (B92381) and ethyl acetate mixtures) to separate different classes of compounds. nih.govresearchgate.netnih.gov Further purification of fractions containing this compound is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), commonly utilizing reversed-phase columns with mobile phases like acetonitrile (B52724) or methanol mixed with water. nih.govresearchgate.netnih.govmdpi.com

Specific details regarding the isolation of this compound from an Okinawan Nephthea sp. mention the isolation of this compound (compound 8) along with other sesquiterpenoids. jst.go.jp Another study on a Bornean Nephthea sp. describes a detailed extraction and isolation process involving methanol extraction, solvent partitioning, silica gel column chromatography, preparative TLC, and reversed-phase HPLC for isolating a new 4α-methylated sterol and cholesterol, illustrating the typical workflow for isolating compounds from this genus. nih.govresearchgate.netmdpi.com

Based on the search results, a generalized isolation scheme can be depicted:

| Step | Method | Solvents Used | Purpose |

| Initial Extraction | Solvent Extraction | Methanol or Acetone | Obtain crude extract from soft coral |

| Solvent Partitioning | Liquid-Liquid Partitioning | Ethyl Acetate/Water, Hexane/Aqueous Methanol | Separate compounds based on polarity |

| First Chromatography | Silica Gel Column Chromatography | Hexane, Ethyl Acetate (increasing polarity) | Fractionate crude extract |

| Further Purification | Preparative TLC or HPLC | Various (e.g., MeCN/H₂O, MeOH/H₂O) | Isolate pure compounds, including this compound |

Advanced Dereplication Strategies in this compound Identification from Complex Mixtures

Dereplication is a critical process in natural product discovery aimed at rapidly identifying known compounds in crude extracts to prioritize the isolation of novel ones. researchgate.netnih.gov For this compound, which is a known compound, dereplication strategies would be applied to quickly identify its presence in extracts from Nephthea species or other potential sources.

Advanced dereplication strategies often involve the use of hyphenated analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), including high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govgeomar.deresearchgate.net These techniques provide detailed information about the mass and structure of compounds in a complex mixture, allowing for rapid comparison with databases of known natural products. japsonline.comgeomar.deresearchgate.net

Metabolomics profiling, often utilizing LC-HR-ESI-MS, is a valuable tool for the rapid identification (dereplication) and quantification of secondary metabolites in extracts. japsonline.comjapsonline.com By comparing the mass spectral data (e.g., m/z values and fragmentation patterns) of compounds in the extract with those in databases such as the Dictionary of Natural Products (DNP), METLIN, and MarinLit, known compounds like this compound can be tentatively identified. japsonline.com

In a study focusing on the antitrypanosomal potential of Nephthea mollis, LC-HR-ESI-MS metabolomics profiling was used to characterize secondary metabolites, and this compound was dereplicated based on its mass ion peak and suggested molecular formula, consistent with previous reports. japsonline.com This highlights the effectiveness of metabolomics approaches coupled with database matching for the rapid identification of known compounds in complex biological extracts. japsonline.comjapsonline.com

Furthermore, advanced computational tools and databases play a significant role in modern dereplication workflows. nih.govgeomar.de Techniques like Molecular Networking (MN) and Ion Identity Molecular Networking (IIMN), based on MS/MS data, help cluster related metabolites and visualize them, aiding in the identification of known compounds and the discovery of novel analogs. geomar.de While the provided results don't explicitly detail the use of MN or similar advanced techniques specifically for this compound, these methods are part of the broader landscape of advanced dereplication strategies in natural product research that would be applicable. researchgate.netnih.govgeomar.de

Structural Elucidation and Stereochemical Analysis of Nephtheoxydiol

Spectroscopic Methodologies for Structural Determination

Spectroscopy plays a crucial role in the initial stages of structural elucidation by providing information about the functional groups present, the connectivity of atoms, and the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Nephtheoxydiol Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, researchers can deduce the types of protons and carbons present and their neighboring environments cnjournals.comresearchgate.netsoton.ac.ukmdpi.commdpi.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial information about coupling between nuclei and correlations between protons and carbons, allowing for the mapping of the molecular connectivity. cnjournals.com Detailed analysis of NMR data, often presented in tables, is fundamental to constructing the planar structure of this compound.

Mass Spectrometry (MS) Applications in Molecular Formula Determination of this compound

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), provides accurate mass measurements that allow for the determination of the molecular formula. cnjournals.commdpi.commrclab.combruker.com The molecular ion peak ([M]+ or [M+H]+ or [M+Na]+, etc.) in the mass spectrum corresponds to the mass-to-charge ratio (m/z) of the intact molecule (or its ionized form), providing the molecular weight. chemguide.co.uksavemyexams.combu.edu.eglibretexts.org Analysis of fragmentation patterns can also yield structural information by indicating the presence of specific substructures.

One study reported a molecular ion peak at m/z 493.3293 [M+Na]+ for this compound, corresponding to a molecular formula of C₃₀H₄₆O₄. ntu.edu.tw This finding, combined with information about degrees of unsaturation derived from the formula and NMR data, aids in confirming the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic absorption bands in the IR spectrum correspond to specific bond stretches and bends, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bond (C=C) stretches. mdpi.commrclab.comscribd.comspectroscopyonline.comfrontiersin.org Comparing the observed IR frequencies to known values helps in confirming the presence or absence of particular functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule, particularly the presence of conjugated systems and chromophores. mdpi.commrclab.comscribd.comresearchgate.netazooptics.comlibretexts.org The UV-Vis spectrum of this compound can reveal the presence of conjugated double bonds or aromatic rings, if any, based on the absorption maxima (λmax) and their intensities. mrclab.comazooptics.comlibretexts.org While generally less selective than IR for identifying specific functional groups, UV-Vis is valuable for detecting the presence of π electron systems. mrclab.com

X-ray Crystallographic Analysis for Absolute and Relative Configuration Assignment of this compound

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a molecule, including the relative and, crucially, the absolute configuration of chiral centers. researchgate.netsoton.ac.ukmdpi.commit.eduresearchgate.netnih.govchem-soc.si By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound, researchers can determine the precise positions of atoms in the crystal lattice. This provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of all atoms, thus establishing the relative configuration of all stereogenic centers. nih.gov

For chiral molecules like this compound, X-ray crystallography can also determine the absolute configuration through anomalous dispersion, provided the crystal is of sufficient quality and contains atoms with significant anomalous scattering factors. researchgate.netmit.eduresearchgate.netnih.gov The Flack parameter is a key indicator used in X-ray crystallography to assess the validity of the assigned absolute configuration. researchgate.netchem-soc.si Obtaining a high-quality single crystal is often the primary challenge in applying this technique to natural products. researchgate.net

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Vibrational Circular Dichroism)

Chiroptical methods are essential for characterizing the stereochemistry of chiral compounds in solution. Optical rotation, the ability of a chiral substance to rotate plane-polarized light, is a fundamental property used in stereochemical analysis. chem-soc.sifrontiersin.orgnih.govrsc.org The specific optical rotation ([α]D) is a characteristic value for a pure enantiomer at a specific wavelength and temperature. frontiersin.org

Vibrational Circular Dichroism (VCD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. soton.ac.ukbruker.comnih.govrsc.org VCD spectra are highly sensitive to the three-dimensional structure and conformation of a molecule and can be used to determine the absolute configuration, often in conjunction with computational methods. bruker.comfrontiersin.orgnih.govrsc.org VCD offers advantages for analyzing chiral molecules in solution and can complement or confirm results obtained from X-ray crystallography, particularly when suitable crystals are difficult to obtain. soton.ac.ukrsc.org

Advanced Spectroscopic Techniques and Data Interpretation in this compound Characterization

Beyond the fundamental spectroscopic methods, advanced techniques and sophisticated data interpretation strategies are increasingly employed for the comprehensive characterization of complex natural products like this compound. Techniques such as hyphenated methods (e.g., GC-MS, LC-MS) can be used to analyze mixtures and identify components, although for a pure compound like this compound, the focus remains on detailed structural elucidation. mdpi.com

Advanced NMR techniques, including various 2D and 3D experiments, can provide more detailed insights into complex spin systems and long-range correlations, aiding in the assignment of challenging structural regions. cnjournals.comchemrxiv.orgmdpi.comresearchgate.net The interpretation of spectroscopic data often involves the use of computational tools and databases to predict spectral properties and compare them with experimental results, refining the proposed structure. chemrxiv.orgresearchgate.net Chemometric approaches can also be applied to analyze complex spectroscopic datasets, extracting relevant structural information and enhancing the reliability of the characterization. mdpi.comresearchgate.net The integration of data from multiple spectroscopic techniques is crucial for a thorough and confident structural and stereochemical assignment of this compound.

Chemical Synthesis Approaches for Nephtheoxydiol and Its Core Skeleton

Total Synthesis Strategies for Hydroperoxy-Germacrane Sesquiterpenes

Total synthesis of germacrane (B1241064) sesquiterpenes, including those with hydroperoxy functions, is a complex endeavor due to their structural lability and tendency to undergo transannular cyclizations. d-nb.info Various strategies have been explored for the total synthesis of germacrane-type sesquiterpenes, which could potentially be adapted for hydroperoxy derivatives. Approaches often involve the construction of the ten-membered ring system as a key step.

Some synthetic strategies for germacrane sesquiterpenes have utilized ring-closing metathesis to form the 10-membered carbocycle. researchgate.net Other methods include intramolecular C-C bond formation, ring expansion reactions, and fragmentation reactions of decalin systems. core.ac.uk Specifically, enolate-assisted 1,4-fragmentation of functionalized perhydro-1-naphthalenecarboxaldehydes has been employed to synthesize (E,E)-germacrane aldehydes, which can then be reduced to the corresponding alcohols. core.ac.uk The boronate fragmentation reaction is another method that allows for the regio- and stereospecific formation of both double bonds in the germacrane system. core.ac.uk

While specific total synthesis routes for Nephtheoxydiol featuring the hydroperoxy group were not extensively detailed in the search results, the strategies for constructing the germacrane core are foundational. The introduction of the hydroperoxy group would likely involve late-stage oxidation reactions, requiring careful control to achieve the correct regioselectivity and stereochemistry.

Semi-Synthesis of this compound from Related Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce desired derivatives. researchgate.netscripps.edu This approach can be advantageous when the natural precursor is more readily available or possesses a significant portion of the target molecule's structural complexity. researchgate.netscripps.edu

Given that this compound is a natural product isolated from Nephthea species, semi-synthesis from related germacrane or other sesquiterpene precursors found in the same or similar organisms could be a viable synthetic route. researchgate.netnih.govthieme-connect.com This approach would leverage the existing complex carbon skeleton of the natural precursor, potentially simplifying the synthetic route compared to total synthesis from basic building blocks.

While detailed semi-synthetic routes specifically for this compound were not found, the general principle of semi-synthesis of sesquiterpenes from natural sources is well-established. rsc.org For instance, semi-synthesis has been used to modify sesquiterpene coumarins isolated from Ferula tunetana to create new derivatives with altered biological activities. rsc.org Applying similar methodologies, a suitable precursor from Nephthea or related soft corals could potentially be converted to this compound through a series of chemical transformations, including selective oxidation to introduce the hydroperoxy group.

Synthetic Methodologies for Germacrane Ring System Construction

The construction of the ten-membered germacrane ring system is a central challenge in the synthesis of this compound and other germacrane sesquiterpenes. core.ac.uknih.gov The conformational flexibility and transannular reactions inherent to medium-sized rings make their controlled formation difficult. d-nb.info

Several methodologies have been developed for the synthesis of the germacrane carbocycle. Intramolecular reactions, such as macrocyclization via π-allyl palladium catalysis, have proven effective for forming the 10-membered ring. nih.gov This approach has been utilized in the enantioselective synthesis of germacrenes. nih.gov

Other methods for constructing the 10-membered ring include:

Intramolecular alkylation of protected cyanohydrins. acs.org

Oxy-Cope rearrangement reactions, which can be used as ring expansion strategies to generate medium-sized carbocycles. acs.orgacs.orgresearchgate.net Anionic oxy-Cope rearrangement has been applied in the synthesis of germacrane-type sesquiterpenes. researchgate.net

core.ac.ukbaranlab.org-Wittig rearrangement of diallylic ethers. researchgate.net

Despite these advancements, developing reliable and efficient synthetic pathways to the germacrane carbocycle remains an active area of research. nih.gov Challenges include achieving high yields, good step economy, and practicality for large-scale synthesis. nih.gov

Stereocontrolled Synthesis Considerations for this compound

Stereocontrol is paramount in the synthesis of this compound due to the presence of multiple stereogenic centers and the defined geometry of the double bonds within the germacrane core. Achieving the correct relative and absolute stereochemistry at each center, particularly at the position bearing the hydroperoxy group, is crucial for synthesizing the biologically active natural product.

Methods employed to achieve stereocontrol in sesquiterpene synthesis include:

Stereoselective reactions, such as asymmetric epoxidation rsc.org or stereoselective additions to carbonyl compounds. researchgate.net

Substrate-controlled stereochemistry, where existing stereocenters in the starting material or intermediate direct the stereochemical outcome of subsequent reactions. researchgate.net

Reagent-controlled stereochemistry, utilizing chiral reagents or catalysts to induce asymmetry. researchgate.netresearchgate.net

For this compound, specifically, controlling the stereochemistry at the carbon bearing the hydroperoxy group is essential. This likely involves a stereoselective oxidation step. The synthesis of other oxygenated sesquiterpenes has utilized methods like enolate oxidation with reagents such as Davis' oxaziridine (B8769555) to achieve stereoselective introduction of oxygen functionalities. nih.gov

The conformational flexibility of the germacrane ring system can pose challenges to stereocontrol, as different conformations might lead to different reaction outcomes. capes.gov.br Therefore, synthetic strategies often consider conformational biases or employ rigid intermediates where possible to improve stereoselectivity.

Biosynthetic Pathways and Precursor Studies of Nephtheoxydiol

Isoprenoid Biosynthesis: Mevalonate (B85504) and Methylerythritol Phosphate (B84403) Pathways in Marine Invertebrates

Isoprenoids, also known as terpenoids, are a vast and diverse class of natural products derived from five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgmdpi.comresearchgate.net These precursors are synthesized through two distinct metabolic routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. rsc.orgnih.gov

The MVA pathway typically occurs in the cytosol of eukaryotes, including animals, fungi, and the cytosol of plants, and is the primary route for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and steroids. rsc.orgresearchgate.netnih.govresearchgate.net This pathway begins with the condensation of three molecules of acetyl-coenzyme A to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid (MVA). rsc.org MVA is subsequently phosphorylated and decarboxylated to yield IPP, which is then isomerized to DMAPP. rsc.org

In contrast, the MEP pathway, also known as the non-mevalonate or DXP pathway, is predominantly found in most bacteria, cyanobacteria, green microalgae, and the plastids of plants. rsc.orgresearchgate.netnih.govfrontiersin.org This pathway synthesizes IPP and DMAPP from glyceraldehyde 3-phosphate (G3P) and pyruvate. rsc.org The MEP pathway is the main source for the biosynthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids. rsc.orgnih.gov

Marine invertebrates, such as soft corals, can obtain terpenoids through various mechanisms, including de novo biosynthesis, dietary uptake from associated organisms (like algae or bacteria), or biotransformation of acquired compounds. mdpi.compsu.edu While the MVA pathway is generally associated with animals, and the MEP pathway with photosynthetic organisms and bacteria, the presence and relative contributions of these pathways in marine invertebrates can be complex, sometimes involving symbiotic microorganisms. mdpi.comnih.govresearchgate.netpsu.eduacs.org Some marine bacteria and sponges have been shown to utilize the MVA pathway for producing specialized secondary metabolites, including isoprenoids. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net Recent research has also identified terpene biosynthetic gene clusters encoded within the animal genomes of octocorals and sponges, suggesting a direct role of the host in terpene production. researchgate.netnewatlas.comnih.gov

A comparison of the two pathways is presented in the table below:

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Location | Cytosol (Eukaryotes, plants) rsc.org | Plastids (Plants, algae), Bacteria rsc.org |

| Starting Materials | Acetyl-CoA rsc.org | Glyceraldehyde 3-phosphate, Pyruvate rsc.org |

| Key Intermediate | Mevalonic Acid (MVA) rsc.org | MEP, HMBPP rsc.org |

| Primary Products | Sesquiterpenes, Triterpenes, Steroids rsc.org | Monoterpenes, Diterpenes, Carotenoids rsc.org |

| Organisms | Animals, Fungi, Archaea, Plants (cytosol), Some Bacteria rsc.orgresearchgate.netnih.govresearchgate.netacs.org | Most Bacteria, Cyanobacteria, Algae, Plants (plastids) rsc.orgresearchgate.netnih.govfrontiersin.org |

Proposed Biosynthetic Route to the Germacrane (B1241064) Skeleton in Nephthea Species

Nephtheoxydiol is characterized by a germacrane skeleton, a 10-membered ring sesquiterpene structure. Sesquiterpenes are typically derived from farnesyl diphosphate (FPP), a C15 precursor formed by the condensation of IPP and DMAPP. mdpi.com While this compound itself is a sesquiterpene, soft corals of the genus Nephthea are also known producers of diterpenes, particularly those with cembrane (B156948) skeletons, which are derived from geranylgeranyl diphosphate (GGPP), a C20 precursor. umt.edu.myacs.orgmdpi.commdpi.comomicsonline.orgrsc.org

The biosynthesis of germacrane sesquiterpenes generally involves the cyclization of FPP. This cyclization is catalyzed by sesquiterpene synthases, which fold the flexible FPP molecule in specific ways before catalyzing the formation of the cyclic structure. The germacrane skeleton is a common intermediate or end product in the biosynthesis of various sesquiterpenes found in nature. acs.org

While a specific detailed biosynthetic pathway for this compound starting from FPP in Nephthea species is not extensively described in the provided search results, studies on other terpenoids from Nephthea and related soft corals offer insights. For instance, a plausible biosynthetic pathway for chabrolin A, a novel diterpenoid from Nephthea chabroli, has been proposed, suggesting the involvement of specific enzymatic transformations of a precursor molecule. mdpi.comsemanticscholar.org Given that Nephthea species produce a variety of sesquiterpenes and diterpenes, it is likely that they possess a suite of terpene synthases and modifying enzymes capable of generating diverse skeletal structures from the common isoprenoid precursors. The germacrane skeleton of this compound would arise from the specific cyclization of FPP mediated by a germacrene synthase.

Enzymatic Mechanisms in this compound Hydroperoxidation

This compound is notable for the presence of a hydroperoxide functional group. The introduction of oxygen functionalities, such as hydroxyl, epoxide, and hydroperoxide groups, is a common step in the biosynthesis of many terpenoids, increasing their structural diversity and biological activity. mdpi.comnih.gov These oxidative modifications are typically catalyzed by enzymes, often cytochrome P450 enzymes, although other enzymatic and potentially non-enzymatic processes can also be involved. nih.goveuropa.eu

The formation of a hydroperoxide group (R-OOH) from an organic molecule (RH) involves the insertion of molecular oxygen. In biological systems, this reaction can be catalyzed by specific oxygenase enzymes. While the search results mention hydroperoxide-containing diterpenes from marine organisms like the soft coral Sarcophyton trocheliophorum nih.gov and the brown alga Dictyota dichotoma mdpi.com, and discuss oxidative strategies in the context of diterpene biosynthesis in octocorals nih.gov, specific enzymatic mechanisms leading to the hydroperoxide group in this compound are not detailed.

However, the presence of this functional group suggests the involvement of an enzymatic oxygenation step late in the biosynthetic pathway, likely acting on a germacrane precursor. Potential enzymatic candidates for such a transformation could include dioxygenases or peroxygenases, which are known to catalyze the incorporation of oxygen atoms into organic substrates. The exact enzyme(s) responsible for the hydroperoxidation in this compound biosynthesis in Nephthea species would require specific biochemical studies for identification and characterization.

Tracer Studies and Genetic Approaches in Elucidating this compound Biosynthesis

Elucidating complex biosynthetic pathways like that of this compound in marine invertebrates presents significant challenges. Traditional methods such as tracer studies, using isotopically labeled precursors, and modern genetic approaches are crucial tools in this endeavor.

Tracer studies involve feeding organisms with molecules labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C) and then analyzing the distribution of the label in the isolated natural product. This allows researchers to track the incorporation of precursors and intermediates into the final compound, providing evidence for proposed biosynthetic routes. For example, ¹³C-labeling studies have been used to investigate diterpene biosynthesis in marine-derived fungi acs.org, and incorporation studies with ¹⁴C-labeled precursors have been employed to study isocyanoterpene biosynthesis in marine sponges. acs.org While no specific tracer studies on this compound were found in the search results, this methodology would be applicable to confirm the incorporation of isoprenoid precursors (like acetate (B1210297) or mevalonate/MEP pathway intermediates) and potential germacrane precursors into this compound in Nephthea species.

Genetic approaches, including genomics, transcriptomics, and gene expression studies, are increasingly powerful tools for identifying the enzymes and genes involved in natural product biosynthesis. By sequencing the genomes or transcriptomes of producing organisms, researchers can identify gene clusters encoding enzymes such as terpene synthases and modifying enzymes (e.g., cytochrome P450s, oxygenases) that are likely involved in the pathway. newatlas.comnih.gov Heterologous expression of identified genes in suitable host organisms (like yeast or bacteria) can then be used to confirm the function of specific enzymes and produce pathway intermediates or the final product. newatlas.comnih.govacs.org Recent work has successfully identified terpene biosynthetic gene clusters in octocorals, paving the way for a better understanding and potential heterologous production of coral terpenoids. newatlas.comnih.gov Applying these genetic approaches to Nephthea species could lead to the identification of the specific genes and enzymes responsible for the formation of the germacrane skeleton and the hydroperoxidation step in this compound biosynthesis.

The combination of tracer studies to validate precursor incorporation and genetic approaches to identify the responsible enzymes offers a comprehensive strategy for fully elucidating the biosynthetic pathway of this compound in Nephthea soft corals.

Biological Activities and Mechanisms of Action of Nephtheoxydiol in Vitro Focus

In Vitro Cytotoxic Activity against Cancer Cell Lines

Studies have explored the ability of Nephtheoxydiol to exhibit cytotoxic effects on various cancer cell lines. Cytotoxicity refers to the capacity of a compound to be toxic to cells, leading to cell death or inhibition of cell growth.

Assessment against Other Mammalian Cell Lines

The provided search results indicate that the cytotoxic activities of compounds, including those from natural sources, are assessed against various human cancer cell lines in vitro cnjournals.commdpi.comnih.govnih.gov. These assessments often involve determining the concentration required to inhibit cell growth by a certain percentage (e.g., IC50 values) mdpi.comnih.govnih.gov. Different mammalian cell lines are used in research to study various biological processes and evaluate the effects of compounds frontiersin.orgnih.govdergipark.org.trmdpi.comthermofisher.com. The provided information mentions this compound being assessed for cytotoxicity against selected cancer cells in vitro cnjournals.com. However, specific details on which mammalian cell lines, other than potentially B-16 melanoma as per the outline structure, were tested and the corresponding results are not available in the provided snippets.

Antitrypanosomal Activity against Trypanosoma brucei

This compound has shown notable activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as sleeping sickness. japsonline.comjapsonline.comresearchgate.net

In Vitro Efficacy and Concentration-Dependent Effects of this compound

In vitro studies have demonstrated the antitrypanosomal effects of extracts containing this compound against T. brucei. For instance, crude extract and ethyl acetate (B1210297) fraction from the soft coral Nephthea mollis, which contains this compound, displayed significant in vitro antitrypanosomal activity against T. brucei with IC50 values of 6.4 and 3.7 µg/ml, respectively. japsonline.comjapsonline.com This indicates a concentration-dependent effect, where higher concentrations of the extract or fraction lead to greater inhibition of parasite growth. In vitro drug susceptibility tests against Trypanosoma brucei are standard procedures to determine the efficacy of potential therapeutic compounds. nih.gov

Here is a table summarizing the in vitro efficacy data for the Nephthea mollis extract and fraction against T. brucei:

| Sample | IC50 (µg/ml) |

| Nephthea mollis Crude Extract | 6.4 |

| Nephthea mollis Ethyl Acetate Fraction | 3.7 |

| Nephthea mollis Petroleum Ether Fraction | >50 |

Proposed Molecular Targets and Mechanisms of this compound (e.g., Ornithine Decarboxylase Inhibition)

Research suggests that compounds found in Nephthea mollis, including potentially this compound, may exert their antitrypanosomal effects through the inhibition of key enzymes in the parasite's metabolism. In silico molecular modeling studies have revealed a high binding affinity for the ornithine decarboxylase (ODC) active site by some compounds present in the Nephthea mollis extract. japsonline.comjapsonline.com Ornithine decarboxylase is a crucial enzyme in the biosynthesis of polyamines, which are essential for the growth and replication of T. brucei. mdpi.complos.org Inhibition of ODC is a validated drug target for the treatment of African sleeping sickness. plos.orgrcsb.org While the search results indicate that several dereplicated compounds showed high binding affinity to ODC, it is not explicitly stated that this compound itself was one of these compounds or that this is its sole mechanism of action. However, the focus on ODC in the context of antitrypanosomal activity of Nephthea mollis extract suggests it as a proposed molecular target for its constituents. japsonline.comjapsonline.com Other mechanisms of action for antitrypanosomal compounds can include interference with polyamine metabolism, interaction with glycolytic enzymes, or disruption of mitochondrial function. researchgate.netmdpi.complos.org

Structure Activity Relationship Sar Studies of Nephtheoxydiol and Its Analogues

Design and Synthesis of Nephtheoxydiol Analogues and Derivatives

The design and synthesis of analogues and derivatives of a natural product like this compound are critical steps in SAR studies. This process typically involves making targeted structural changes to the parent compound to investigate the role of specific functional groups, stereochemistry, or conformational flexibility in biological activity. Common strategies include modifying or removing functional groups (e.g., hydroxyl, hydroperoxy), altering the unsaturation pattern, changing the stereochemistry at chiral centers, or creating truncated or extended versions of the molecule.

While specific details on the synthesis of this compound analogues for SAR studies were not extensively available in the consulted literature, the general approach involves established organic synthesis techniques to selectively introduce or modify chemical functionalities on the germacrane (B1241064) skeleton. The complexity of sesquiterpene structures often necessitates multi-step synthetic routes to achieve the desired modifications with control over stereochemistry. Researchers would design a series of compounds with planned variations to probe different regions of the this compound structure.

Evaluation of Structural Modifications on this compound's Biological Potency

Following the synthesis of analogues and derivatives, their biological activity is evaluated to determine the impact of the structural modifications. In the case of this compound, which has reported cytotoxic activity, the analogues would typically be tested in relevant cell-based assays to measure changes in cytotoxicity (e.g., IC50 values) compared to the parent compound.

Detailed data tables presenting the biological potency of specific this compound analogues alongside their structures were not found in the search results. However, in typical SAR evaluations, such tables would list each synthesized compound, its structural features, and its measured biological activity (e.g., IC50 in different cell lines). Analysis of this data allows researchers to draw correlations between specific structural changes and observed changes in potency. For example, if removing a hydroxyl group leads to a significant decrease in activity, it suggests that the hydroxyl group is important for the compound's biological effect. Studies on other compound classes demonstrate how minor modifications can lead to increased potency or altered target preference.

Identification of Key Pharmacophoric Elements within the Germacrane Sesquiterpene Skeleton

Identifying the key pharmacophoric elements involves pinpointing the essential structural features of this compound that are necessary for its biological activity. A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For germacrane sesquiterpenes, several structural moieties can contribute to their diverse bioactivities, such as alpha-methylene-gamma-lactone rings or specific hydroxyl group positions.

Computational Chemistry in this compound SAR Elucidation (e.g., Quantitative Structure-Activity Relationship Modeling)

Computational chemistry plays an increasingly important role in modern SAR studies, complementing experimental approaches. Quantitative Structure-Activity Relationship (QSAR) modeling is a specific computational technique used to build mathematical models that correlate quantitative measures of chemical structure (molecular descriptors) with biological activity.

In the context of this compound, computational methods could be used to:

Calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its analogues.

Develop QSAR models to predict the biological activity of new, untested analogues based on their calculated descriptors.

Perform molecular docking studies to predict how this compound and its analogues might interact with potential biological targets, providing insights into the mechanism of action and guiding the design of new compounds.

Analyze the conformational preferences of the flexible germacrane ring to understand how the 3D structure influences activity.

Computational Investigations of Nephtheoxydiol

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are widely used to predict the binding affinity and interaction modes of small molecules with target proteins. For Nephtheoxydiol, computational studies have focused on its potential interaction with ornithine decarboxylase (ODC), an enzyme considered a validated drug target for Human African trypanosomiasis (HAT). japsonline.comresearchgate.netnih.gov

Ligand-Protein Interactions with Ornithine Decarboxylase

Molecular docking simulations of compounds isolated from the soft coral Nephthea mollis, including this compound, with the Trypanosoma brucei ornithine decarboxylase (ODC) (PDB ID: 1NJJ) have been performed to explore their potential antitrypanosomal mechanism. japsonline.comnih.gov The X-ray structure of ODC with a co-crystallized ligand (ORX) was used for these studies. nih.gov

Analysis of the docking poses revealed that this compound, along with other compounds from N. mollis, showed interactions within the ODC active site. japsonline.comnih.gov The co-crystallized ligand ORX was found to form hydrogen bonds and H-pi interactions with key amino acid residues including GLU 274, ASP 332, GLY 276, ARG 277, TYR 389, GLY 237, and HIS 197 within the ODC active site. nih.gov Docking of the dereplicated compounds, including this compound, showed that most of them exhibited either hydrogen bonding and/or H-pi binding interactions with key residues such as GLU 274, ARG 277, and HIS 197. nih.gov Visual inspection of the best docking poses of this compound demonstrated a good overlay with the co-crystallized ligand ORX within the ODC active site. researchgate.netnih.gov

Analysis of Binding Affinities and Modes of this compound and its Metabolites

Molecular docking studies aimed at evaluating the binding affinity of compounds from N. mollis, including this compound, to the ODC active site. japsonline.comnih.gov The binding affinity is typically expressed as a docking score (S) in kcal/mol, where a more negative value generally indicates a higher binding affinity. nih.govepa.gov

The binding modes involve interactions with key amino acid residues in the ODC active site, as described in Section 8.1.1, contributing to the predicted binding affinity. nih.gov While the metabolomics profiling of N. mollis identified numerous secondary metabolites, including this compound japsonline.com, specific detailed analyses of binding affinities and modes for potential metabolites of this compound through molecular docking were not explicitly available in the consulted literature.

Based on the available information, a summary of representative docking scores for compounds within the ODC active site can be illustrative:

| Compound | Binding Free Energy (S; kcal/mol) (Example) | Key Interacting Residues (Example) |

| Co-crystallized Ligand (ORX) | -4.5058 nih.gov | GLU 274, ARG 277, HIS 197, etc. nih.gov |

| This compound | Favorable (relative to ORX overlay) researchgate.netnih.gov | GLU 274, ARG 277, HIS 197 (likely) nih.gov |

| Other N. mollis Compounds | Varied; some better than ORX nih.govresearchgate.net | Varied; including key ODC residues nih.gov |

Note: Specific numerical docking scores for this compound were not directly provided in the snippets, but its favorable interaction is indicated by the overlay analysis and its inclusion among active compounds.

Molecular Dynamics Simulations to Explore Conformational Dynamics of this compound

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time, providing insights into their conformational changes, stability, and interactions. mdpi.comnih.govbioline.org.br While MD simulations are a valuable tool in computational chemistry and drug discovery for understanding the dynamic behavior of molecules and protein-ligand complexes, no specific studies detailing molecular dynamics simulations conducted to explore the conformational dynamics of this compound itself were found in the consulted literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations are powerful computational methods that use the principles of quantum mechanics to investigate the electronic structure, properties, and reactivity of molecules. These calculations can provide detailed information about parameters such as molecular orbitals (HOMO-LUMO), charge distribution, and reaction pathways, which are crucial for understanding a compound's behavior and potential interactions. Despite the utility of quantum chemical methods in characterizing chemical compounds, no specific studies detailing quantum chemical calculations performed on this compound to determine its electronic properties or reactivity were found in the consulted literature.

In Silico ADME/Tox Predictions for this compound Scaffolds

In silico ADME/Tox prediction involves using computational models to estimate a compound's absorption, distribution, metabolism, excretion, and toxicity properties based on its chemical structure. These predictions are valuable in the early stages of drug discovery for assessing the potential pharmacokinetic behavior and safety profile of a compound or its structural scaffolds. While in silico ADME/Tox prediction is a common practice in the evaluation of potential drug candidates and natural products, no specific studies detailing in silico ADME/Tox predictions for this compound or its related structural scaffolds were found in the consulted literature.

Network Pharmacology and Systems Biology Approaches for this compound Mechanism Elucidation

Network pharmacology and systems biology approaches are integrative computational methods that aim to understand the complex interactions between drugs, targets, pathways, and diseases in a holistic manner. These approaches can be used to elucidate the potential mechanisms of action of compounds by analyzing their interactions within biological networks. While network pharmacology is increasingly applied to study the effects of natural products and traditional medicines, and can be integrated with molecular docking, no specific studies utilizing network pharmacology or systems biology approaches to elucidate the mechanism of this compound were found in the consulted literature.

Future Research Directions and Perspectives in Nephtheoxydiol Chemistry

Exploration of Undiscovered Biosynthetic Enzymes for Nephtheoxydiol Production

The discovery and characterization of the enzymatic machinery responsible for the biosynthesis of natural products like this compound are crucial for understanding their origin and enabling sustainable production. Soft corals from the genus Nephthea are known to produce a variety of secondary metabolites, suggesting the presence of complex biosynthetic pathways. researchgate.netjapsonline.com Future research should focus on the genomic and transcriptomic analysis of this compound-producing organisms to identify the genes encoding the relevant biosynthetic enzymes. Techniques such as genome mining and comparative genomics can help pinpoint potential gene clusters involved in this compound biosynthesis. nih.gov

The exploration of previously uncharacterized enzymes, particularly those involved in unique chemical transformations, is a key area for future investigation. nih.gov Many biosynthetic enzymes catalyze unprecedented reactions that are not yet fully understood. nih.gov Identifying and characterizing the specific enzymes responsible for the formation of the core structure and any modifications in this compound would provide valuable insights into its biosynthesis. This could involve heterologous expression of candidate genes in suitable host organisms to reconstitute the pathway or parts of it, allowing for the in vitro characterization of enzyme activity. Understanding the mechanisms of these enzymes could also reveal novel biocatalytic functions applicable to the synthesis of other complex molecules. nih.govmdpi.com

Chemoenzymatic Synthesis and Biocatalysis for this compound Analogues

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic methods, offers a powerful approach for the synthesis of natural products and their analogues. nih.govnih.govnih.govfrontiersin.org This strategy leverages the high selectivity and efficiency of enzymes alongside the versatility of chemical transformations. nih.govnih.govfrontiersin.org Future research on this compound could explore chemoenzymatic routes for its synthesis and the generation of analogues.

Biocatalysis, specifically using isolated enzymes or whole-cell systems, can be employed for specific steps in the synthesis of this compound or its precursors. frontiersin.orgnih.govmdpi.com This could involve using enzymes to catalyze challenging reactions such as stereoselective transformations or the introduction of specific functional groups. nih.govnih.gov Engineering of known enzymes or discovering new ones with desired activities could facilitate the efficient and sustainable production of this compound and its derivatives. mdpi.comworktribe.com The development of biocatalytic cascades, where multiple enzymatic reactions are performed in sequence, could streamline the synthesis process. mdpi.comworktribe.com Furthermore, chemoenzymatic approaches are particularly valuable for creating natural product analogues with modified structures, which can be important for exploring structure-activity relationships and developing new therapeutic agents. nih.govnih.govworktribe.com

Advanced Spectroscopic and Structural Biology Studies on this compound-Target Complexes

Understanding how this compound interacts with its biological targets at the molecular level is crucial for elucidating its mechanism of action and guiding the development of improved analogues. Advanced spectroscopic techniques and structural biology methods play a vital role in this. Future research should focus on using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) to determine the three-dimensional structures of this compound in complex with its target proteins. instruct-eric.orgous-research.nopasteur.grscilifelab.se

NMR can provide insights into the dynamics and interactions of this compound with its targets in solution. scilifelab.se X-ray crystallography and Cryo-EM can reveal high-resolution structures of the complexes, illustrating the binding mode and key interactions between this compound and the target protein. instruct-eric.orgous-research.noscilifelab.se These structural insights are invaluable for structure-based drug design, allowing for the rational modification of this compound to enhance its potency, selectivity, and pharmacokinetic properties. ous-research.noeyesopen.com Complementary techniques such as Mass Spectrometry (MS) and surface plasmon resonance (SPR) can provide additional information on binding kinetics and thermodynamics. bioduro.com The integration of these techniques is essential for a comprehensive understanding of this compound-target interactions. instruct-eric.org

Development of Novel In Vitro Assay Systems for Comprehensive Biological Profiling of this compound

Comprehensive biological profiling of this compound requires the development and application of robust and relevant in vitro assay systems. bioduro.compeplobio.comcriver.compharmaron.com While some biological activities might be suggested by the source organism or structural features, a thorough understanding of its pharmacological profile necessitates a range of assays. Future research should focus on developing novel in vitro assays tailored to investigate the specific biological activities hypothesized for this compound, as well as broader screening to identify unanticipated effects.

Cell-based assays are particularly valuable for evaluating the effects of this compound in a more biologically relevant context, assessing cellular responses, cytotoxicity, and specific pathway modulation. bioduro.compeplobio.comcriver.compharmaron.com Ligand-binding assays or immunoassays can be developed to quantify interactions with specific molecular targets or measure the levels of biomarkers modulated by this compound. bioduro.compeplobio.compharmaron.com High-throughput screening (HTS) formats of these assays would enable the rapid evaluation of this compound and its analogues. bioduro.com The development of more complex in vitro models, such as co-culture systems or organ-on-a-chip platforms, could provide even more predictive insights into the in vivo activity of this compound. criver.com Implementing a Quality by Design (QbD) approach during assay development is crucial to ensure their reliability, reproducibility, and suitability for supporting drug discovery efforts. nih.gov

Leveraging Artificial Intelligence and Machine Learning in this compound-Based Drug Discovery

Furthermore, AI and ML can aid in optimizing the synthesis of this compound, predicting reaction outcomes, and identifying optimal synthetic routes. They can also be applied to analyze complex biological data generated from in vitro assays, helping to identify patterns, predict efficacy, and understand mechanisms of action. nih.govemerj.comresearchgate.net In the context of structural biology, AI tools like AlphaFold are already proving valuable for protein structure prediction, which can complement experimental structural studies of this compound-target complexes. instruct-eric.orgscilifelab.se Leveraging AI and ML throughout the research process can help prioritize experiments, reduce costs, and accelerate the identification of promising this compound-based drug candidates. nih.govresearchgate.net

Concluding Remarks on Nephtheoxydiol Research

Summary of Key Achievements in Nephtheoxydiol Studies

A significant achievement in the study of this compound has been its isolation and structural characterization as a novel hydroperoxy-germacrane sesquiterpene. nih.govmpg.denih.govlipidmaps.orguni.luuni.lu Early research successfully identified this compound from Nephthea species. nih.govmpg.denih.govlipidmaps.orguni.luuni.lu Crucially, studies have demonstrated the cytotoxic activity of this compound. Specifically, it has been shown to exhibit a notable growth-inhibitory effect on B-16 melanoma cells. nih.gov This finding highlighted this compound as a compound with potential biological activity, contributing to the interest in marine natural products as sources of pharmaceutically relevant compounds.

The cytotoxic activity against B-16 melanoma cells was reported with an IC50 value of 0.1 μg/mL. nih.gov

Remaining Challenges and Opportunities in the Field of this compound Research

Despite the initial findings, several challenges and opportunities persist in the field of this compound research. A primary challenge, common to many marine natural products, involves the complex nature of isolating and purifying these compounds from their natural sources. The chemical diversity within crude extracts from organisms like Nephthea necessitates sophisticated techniques for the targeted isolation of specific metabolites such as this compound. invivochem.cn

Furthermore, while cytotoxic activity has been observed in vitro, a comprehensive understanding of this compound's mechanism of action at the molecular level is still developing. Detailed studies are required to elucidate the specific biological targets and pathways modulated by this compound.

Opportunities in this compound research include exploring its activity against a wider range of cancer cell lines and potentially other disease models to fully assess its therapeutic scope. Investigating structure-activity relationships by synthesizing analogs of this compound could lead to the identification of compounds with enhanced potency or altered biological profiles. thegoodscentscompany.com Advances in spectroscopic and analytical techniques offer improved capabilities for the detection and characterization of this compound and related compounds, even in complex biological matrices.

Broader Implications of this compound Research in Chemical Biology and Drug Discovery

The research on this compound carries broader implications for the fields of chemical biology and drug discovery. As a marine-derived compound with demonstrated cytotoxicity, this compound exemplifies the potential of marine ecosystems as a rich source of novel bioactive molecules. thegoodscentscompany.comthegoodscentscompany.comnih.govwikipedia.orgnih.gov Studies on compounds like this compound contribute to the growing body of knowledge regarding the chemical structures and biological activities of marine natural products.

In chemical biology, this compound can serve as a valuable probe to investigate cellular processes and identify new biological targets, particularly those involved in cell growth and proliferation pathways relevant to cancer. Understanding how this compound interacts with biological systems at a molecular level can provide insights into fundamental biological mechanisms.

Q & A

Q. What are the established protocols for isolating and purifying Nephtheoxydiol from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC. Purity is confirmed via NMR (¹H, ¹³C), high-resolution mass spectrometry (HR-MS), and melting point analysis. Critical parameters include solvent polarity gradients and column packing efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural elucidation relies on spectroscopic methods:

- NMR : Assignments of proton and carbon signals to confirm stereochemistry.

- X-ray crystallography : For absolute configuration determination (if crystallizable).

- FT-IR : Functional group validation (e.g., hydroxyl, ketone). Ensure reproducibility by documenting solvent systems and instrument calibration parameters .

Q. What in vitro assays are commonly used to assess this compound’s biological activity?

Methodological Answer: Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Kinetic assays for targets like COX-2 or MMP-8. Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) and report inter-experimental variability .

Advanced Research Questions

Q. How can researchers address contradictions in reported pharmacological activities of this compound across studies?

Methodological Answer: Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., cell line heterogeneity, dosage ranges). Replicate studies under standardized conditions (e.g., ATCC-certified cell lines, controlled oxygen levels). Use multivariate regression to assess the influence of experimental parameters (e.g., solvent carriers, exposure time) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

Methodological Answer: Employ formulation techniques such as:

- Nano-encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility.

- Prodrug synthesis : Modify hydroxyl groups to improve membrane permeability. Validate bioavailability via pharmacokinetic studies (e.g., LC-MS/MS plasma analysis) and compare AUC (area under the curve) metrics across formulations .

Q. How can computational methods elucidate this compound’s mechanism of action at the molecular level?

Methodological Answer:

- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina to predict binding affinities.

- MD simulations : Analyze ligand-receptor stability (e.g., RMSD, hydrogen bond persistence) over 100-ns trajectories. Cross-validate with wet-lab data (e.g., SPR for binding kinetics) to reconcile in silico and in vitro results .

Q. What experimental designs are critical for evaluating this compound’s synergistic effects with existing therapeutics?

Methodological Answer: Use combination index (CI) models (Chou-Talalay method) to quantify synergy:

Q. How should researchers design dose-response studies to minimize toxicity artifacts in in vivo models?

Methodological Answer:

- MTD (Maximum Tolerated Dose) determination : Use ascending-dose protocols in rodents (OECD 420 guidelines).

- Biomarker monitoring : Track liver/kidney function (ALT, creatinine) and histopathology.

- PK/PD integration : Correlate plasma concentrations with toxicodynamic endpoints .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic, four-parameter Hill equation) to fit dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. How can researchers validate the purity of synthesized this compound batches for reproducibility?

Methodological Answer: Implement orthogonal validation:

- HPLC-DAD/MS : Detect impurities at <0.1% levels.

- Elemental analysis : Verify C/H/N ratios.

- Stability studies : Monitor degradation under stress conditions (heat, light, pH).

Include batch-to-batch variability metrics in supplementary data .

Ethical & Reporting Standards

Q. What ethical considerations apply when testing this compound in animal models?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines:

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved in publications?

Methodological Answer: Provide raw data (FID files) and processing parameters (window functions, baseline correction) as supplementary material. Cross-check with computational NMR predictors (e.g., ACD/Labs) and consult crystallographic data if available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.